molecular formula C17H17N5 B6625280 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile

4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile

Cat. No. B6625280
M. Wt: 291.35 g/mol
InChI Key: MAYNTKYRBNRZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile, also known as EMAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMAQ is a quinoline derivative that has shown promising results in the fields of medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties. 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile has been used in the synthesis of various other compounds, such as quinoline-based inhibitors of protein kinases.

Mechanism of Action

The exact mechanism of action of 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways in cells. For example, 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In vivo studies have shown that 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile can inhibit tumor growth and reduce the severity of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile is also stable under a range of conditions, making it suitable for use in various assays. However, there are also some limitations to using 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile in lab experiments. For example, it has been shown to have low solubility in aqueous solutions, which can limit its usefulness in certain assays.

Future Directions

There are several future directions for research involving 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile. One potential area of investigation is the development of 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the synthesis of 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile derivatives with enhanced pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile and to determine its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile involves the reaction of 4-chloroquinoline-3-carbonitrile with 1-methyl-4-pyrazolemethanol in the presence of an alkylating agent, such as ethyl iodide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of 4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile is typically around 60-70%.

properties

IUPAC Name

4-[ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-3-22(12-13-9-20-21(2)11-13)17-14(8-18)10-19-16-7-5-4-6-15(16)17/h4-7,9-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYNTKYRBNRZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN(N=C1)C)C2=C(C=NC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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